Diisoamyl disulfide

Descripción

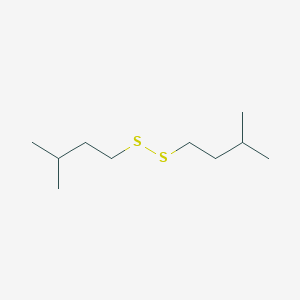

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-1-(3-methylbutyldisulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S2/c1-9(2)5-7-11-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYGLNNTOXLWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSSCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174507 | |

| Record name | Diisoamyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-04-9 | |

| Record name | Bis(3-methylbutyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisoamyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisoamyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diisoamyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopentyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOAMYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7309LNT30N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diisoamyl Disulfide: Structure, Properties, and Synthesis

Introduction

Diisoamyl disulfide, also known by its IUPAC name 3-methyl-1-(3-methylbutyldisulfanyl)butane, is an organic disulfide compound with the chemical formula C10H22S2.[1][2] It is structurally characterized by a disulfide bond (-S-S-) linking two isoamyl (or isopentyl) groups.[3] This compound is a clear, colorless to pale yellow liquid at room temperature, recognized by its distinct sweet, onion-like, or garlic-like aroma.[1][2][3] While its primary application is in the flavor and fragrance industry, its chemical nature—specifically the reactive disulfide bridge—makes it a molecule of interest for researchers in various fields of chemical synthesis and materials science.[3][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.

Molecular Structure and Identification

The fundamental structure of this compound consists of a ten-carbon aliphatic backbone bisected by a disulfide linkage. Each half of the molecule is a 3-methylbutyl group. The presence of this disulfide bond is the defining feature, governing much of the molecule's reactivity.

Key identifiers for this compound include:

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, application in formulations, and purification.

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Odor | Sweet, onion-like | [1][4] |

| Boiling Point | 246 to 248 °C at 760 mmHg | [2][6] |

| Density | 0.912 to 0.922 g/cm³ at 20 °C | [1][2][6] |

| Refractive Index | 1.481 to 1.491 at 20 °C | [1][2][6] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [1][2][3] |

| Vapor Pressure | 0.035 mmHg at 25 °C (estimated) | [6] |

| Flash Point | 81.11 °C (178 °F) | [6] |

| logP (Octanol/Water) | ~4.3 - 5.9 (estimated) | [1][6][7] |

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of chemical compounds. While specific spectral data for this compound requires direct experimental acquisition, its structure allows for the prediction of key characteristic signals.[8][9]

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the isoamyl group. This would include a doublet for the six terminal methyl protons (-CH(CH₃)₂), a multiplet for the methine proton (-CH(CH₃)₂), a multiplet for the adjacent methylene group (-CH₂-CH(CH₃)₂), and a triplet for the methylene group bonded to sulfur (-S-CH₂-).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The disulfide S-S stretch is characteristically weak and appears in the 400-500 cm⁻¹ range, often making it difficult to identify.[9] The absence of strong absorptions for O-H, N-H, or C=O groups confirms the compound's structure.[10][11]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (~206).[8] Common fragmentation patterns would include cleavage of the S-S bond or the C-S bonds, leading to fragments corresponding to the isoamyl group and various sulfur-containing cations.

Synthesis and Reactivity

Synthesis via Oxidation of Isoamyl Mercaptan

The most direct and common method for synthesizing symmetrical disulfides like this compound is the oxidation of the corresponding thiol.[12][13] In this case, isoamyl mercaptan (3-methyl-1-butanethiol) serves as the precursor. The reaction involves the coupling of two thiol molecules through the formation of a disulfide bond, with the concomitant removal of two hydrogen atoms.

2 R-SH + [O] → R-S-S-R + H₂O

Various oxidizing agents can be employed, ranging from molecular oxygen (air) in the presence of a catalyst to hydrogen peroxide or halogens.[12][13][14] Catalytic systems often involve metal salts or specific bases to facilitate the reaction under milder conditions.[12][15]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Air Oxidation of Isoamyl Mercaptan

This protocol is a representative example based on general methods for mercaptan oxidation.[12][15] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

-

Preparation: To a temperature-controlled reaction vessel equipped with a mechanical stirrer and an air inlet, add isoamyl mercaptan and a suitable solvent (e.g., an aqueous caustic solution like NaOH).[15]

-

Catalyst Addition: Introduce a catalytic amount (e.g., 0.01-1 mol%) of a suitable catalyst, such as an iron salt (e.g., FeCl₃), into the mixture.[15]

-

Reaction: Heat the mixture to a moderate temperature (e.g., 40-60 °C) while bubbling air or oxygen through the solution with vigorous stirring.[12] Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting thiol.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system is used, separate the organic layer. Wash the organic phase with water and then with a brine solution to remove residual catalyst and base.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude this compound can be purified further by vacuum distillation to yield the final product.[16]

Core Reactivity: Thiol-Disulfide Exchange

The disulfide bond is a dynamic functional group. Its most significant reaction is the thiol-disulfide exchange, where a thiol attacks the disulfide bond, cleaving it and forming a new disulfide and a new thiol.[17][18]

R-S-S-R + R'-SH ⇌ R-S-S-R' + R-SH

This reversible reaction is fundamental in biochemistry, particularly in protein folding where cysteine residues form disulfide bridges.[18] In a laboratory setting, this reactivity allows for the cleavage of the disulfide bond in this compound back to isoamyl mercaptan using an excess of a reducing agent like dithiothreitol (DTT).[17]

Applications

-

Flavor and Fragrance: this compound is recognized as a flavoring agent by regulatory bodies and is used in food products to impart savory, onion-like notes.[1][4]

-

Chemical Synthesis: As a protected form of isoamyl mercaptan, it can be used in syntheses where the free thiol is incompatible with other reagents. The disulfide can be reduced at a later stage to liberate the thiol.[17][19]

-

Materials Science: Disulfides can be incorporated into polymers, creating materials that can be degraded or cross-linked under specific redox conditions, a feature explored in drug delivery systems and self-healing materials.[14]

Safety and Handling

This compound is classified as causing serious eye irritation (H319).[1][20] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[20][21]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[21] Keep away from heat, sparks, and open flames.[22]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[20][21][22]

References

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 74915, this compound.

- ChemSrc.Isoamyl disulfide | CAS#:2051-04-9.

- Chakraborty, A., Albericio, F., & de la Torre, B. G. (2024).Sec-isoamyl Mercaptan (SIT), a Multi-faceted Disulfide Based Protecting Group for Cysteine Thiol. International Journal of Peptide Research and Therapeutics, 30(72). [Link]

- Google Patents.US6051740A - Oxidation of mercaptans to disulfides.

- ResearchGate.Sec-isoamyl Mercaptan (SIT), a Multi-faceted Disulfide Based Protecting Group for Cysteine Thiol.

- Nagy, P. (2013).Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

- Cheméo.Chemical Properties of Disulfide, bis(3-methylbutyl) (CAS 2051-04-9).

- Organic Chemistry Portal.Disulfide synthesis by S-S coupling.

- ChemRxiv.Redox-Click Chemistry for Disulfide Formation from Thiols.

- LookChem.this compound CAS 2051-04-9.

- University of Calgary.Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- ChemComplete (2019).Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- The Good Scents Company.this compound.

- Google Patents.US2927137A - Process for oxidation of mercaptans to disulfides.

- Organic Syntheses.Procedure for synthesis and purification of related compounds.

- Universal Class.NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- Chem LibreTexts.The Main Purpose of Infrared Spectroscopy, NMR Spectroscopy and Mass Spectrometry.

- Leah4sci (2013).Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

Sources

- 1. This compound | C10H22S2 | CID 74915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS 2051-04-9: Diisoamyldisulfide | CymitQuimica [cymitquimica.com]

- 4. This compound = 98 2051-04-9 [sigmaaldrich.com]

- 5. This compound | 2051-04-9 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. Isoamyl disulfide | CAS#:2051-04-9 | Chemsrc [chemsrc.com]

- 8. lehigh.edu [lehigh.edu]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. US6051740A - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]

- 13. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. US2927137A - Process for oxidation of mercaptans to disulfides - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. d-nb.info [d-nb.info]

- 18. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Identification of Diisoamyl Disulfide (CAS 2051-04-9)

This guide provides a comprehensive technical overview for the definitive identification of Diisoamyl disulfide (CAS 2051-04-9). Tailored for researchers, scientists, and professionals in drug development, this document delves into the essential analytical methodologies required for the characterization of this organosulfur compound. We will explore the foundational principles and practical applications of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR) in the context of this compound analysis.

Introduction to this compound

This compound, also known by synonyms such as bis(3-methylbutyl) disulfide and isoamyl disulfide, is an organic compound with the chemical formula C₁₀H₂₂S₂.[1] It is characterized by a disulfide linkage (-S-S-) connecting two isoamyl groups. This compound is a colorless to pale yellow liquid with a characteristic sweet, onion-like odor.[2][3] Its primary applications are in the flavor and fragrance industry.[1][3] A thorough understanding of its analytical identification is crucial for quality control, regulatory compliance, and research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 2051-04-9 | [1] |

| Molecular Formula | C₁₀H₂₂S₂ | [1] |

| Molecular Weight | 206.41 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sweet, onion-like | [3] |

| Boiling Point | 248 °C | ChemicalBook |

| Density | 0.92 g/cm³ | ChemicalBook |

| Refractive Index | 1.4850 to 1.4880 | ChemicalBook |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

Synthesis of this compound

The most common and straightforward method for the synthesis of symmetrical disulfides like this compound is the oxidation of the corresponding thiol (mercaptan).[5] In this case, isoamyl mercaptan (3-methyl-1-butanethiol) serves as the precursor. The oxidation can be achieved using a variety of oxidizing agents, with air (oxygen) being a common and economical choice, often in the presence of a catalyst.[6][7]

The overall reaction can be represented as:

2 R-SH + [O] → R-S-S-R + H₂O

Where R represents the isoamyl group.

Caption: Synthetic workflow for this compound.

Analytical Identification Methodologies

A multi-faceted analytical approach is essential for the unambiguous identification and characterization of this compound. The following sections detail the application of GC-MS, NMR, and FTIR for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments of each component, allowing for its structural elucidation.

Experimental Protocol:

-

Sample Preparation: Dilute the this compound sample in a suitable volatile organic solvent, such as dichloromethane or hexane.

-

GC-MS System: A standard GC-MS system equipped with a capillary column is suitable for this analysis.

-

GC Conditions (Typical):

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-1.[8]

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-280 °C.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 206. The fragmentation pattern will be characteristic of an alkyl disulfide. Key expected fragments include:

-

Cleavage of the S-S bond: This is a characteristic fragmentation for disulfides, though it may not always be the most prominent.

-

Cleavage of the C-S bond: This will lead to the formation of fragments corresponding to the isoamyl group and the thio-isoamyl group.

-

Fragmentation of the isoamyl group: The branched isoamyl chain will undergo typical alkane fragmentation, leading to the loss of alkyl radicals.

A plausible fragmentation pathway is the cleavage of the C-S bond to yield an ion at m/z 119 ([C₅H₁₁S]⁺) and the subsequent loss of the isoamyl radical. Further fragmentation of the isoamyl group itself is also expected.

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the this compound sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

NMR Spectrometer: A standard NMR spectrometer with a field strength of 300 MHz or higher is recommended.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Expected Spectral Data:

Based on the structure of this compound, the following signals are expected in the ¹H and ¹³C NMR spectra:

¹H NMR (in CDCl₃):

-

A doublet corresponding to the six protons of the two methyl groups attached to the CH group.

-

A multiplet corresponding to the two protons of the CH group.

-

A multiplet corresponding to the four protons of the CH₂ group adjacent to the CH group.

-

A triplet corresponding to the four protons of the CH₂ group directly attached to the sulfur atom. The signal for the methylene protons adjacent to the sulfur in a disulfide is typically found at a different chemical shift than in a corresponding thiol.[9]

¹³C NMR (in CDCl₃):

-

A signal for the carbon atoms of the two equivalent methyl groups.

-

A signal for the carbon atom of the two equivalent CH groups.

-

A signal for the carbon atom of the two equivalent CH₂ groups adjacent to the CH group.

-

A signal for the carbon atom of the two equivalent CH₂ groups directly attached to the sulfur atom.

The chemical shifts can be predicted using standard NMR prediction software or by comparison with structurally similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: A neat liquid sample can be analyzed directly by placing a drop between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

FTIR Spectrometer: A standard FTIR spectrometer is sufficient.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Characteristic Absorption Bands:

The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

C-H stretching: Strong absorptions in the range of 2960-2850 cm⁻¹ due to the stretching vibrations of the C-H bonds in the isoamyl groups.[10]

-

C-H bending: Absorptions in the range of 1470-1350 cm⁻¹ corresponding to the bending vibrations of the C-H bonds.[10]

-

S-S stretching: A weak to medium absorption band in the region of 500-400 cm⁻¹. This band can sometimes be difficult to observe.

-

C-S stretching: A weak to medium absorption band in the range of 700-600 cm⁻¹.[10]

The absence of a strong S-H stretching band around 2600-2550 cm⁻¹ would confirm the absence of the precursor isoamyl mercaptan.[10]

Caption: Integrated analytical workflow for identification.

Conclusion

The definitive identification of this compound (CAS 2051-04-9) requires a synergistic application of modern analytical techniques. Gas Chromatography-Mass Spectrometry provides crucial information on its purity and molecular weight, along with characteristic fragmentation patterns. Nuclear Magnetic Resonance spectroscopy offers an unambiguous structural elucidation by mapping the carbon and hydrogen framework. Finally, Fourier-Transform Infrared spectroscopy serves as a rapid method to confirm the presence of key functional groups and the absence of impurities like the starting thiol. By following the detailed protocols and interpreting the expected data outlined in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and quality of their work.

References

- CymitQuimica. CAS 2051-04-9: Diisoamyldisulfide.

- Alfa Chemistry. CAS 2051-04-9 this compound.

- Sigma-Aldrich. This compound = 98 2051-04-9.

- The Good Scents Company. This compound 3-methyl-1-(3-methylbutyldisulfanyl)butane.

- Kasprzyk, I., & Ratiu, I. A. (2021). Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry.

- Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of organosulphur compounds. Spectrochimica Acta, 18(5), 541-547.

- Google Patents.

- ResearchGate.

- Harmita, H., Anggadiredja, K., & Mutakin, M. (2020). Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. International Journal of Applied Pharmaceutics, 12(1), 164-169.

- ACS Publications. Nuclear magnetic resonance studies of thiol/disulfide chemistry. 2. Kinetics of symmetrical thiol/disulfide interchange reactions.

- Google Patents.

- Royal Society of Chemistry.

- ResearchGate. (PDF) Sec-isoamyl Mercaptan (SIT), a Multi-faceted Disulfide Based Protecting Group for Cysteine Thiol.

- SpringerLink. NMR investigation of disulfide containing peptides and proteins.

- Google Patents.

- Chemistry LibreTexts. 13.10: Thiols (Mercaptans).

- ResearchGate. Figure S14. 1 H NMR spectra comparison of (A) disulfide and thermolytic....

- University of Maryland. FTIR Spectrum.

- Benchchem.

- ResearchGate. (PDF)

- ChemicalBook. This compound | 2051-04-9.

- ResearchGate. FTIR, DSC and XRD analysis (a) FTIR spectra showing characteristic....

- MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.

- Thieme.

- MDPI. Producing Natural Flavours from Isoamyl Alcohol and Fusel Oil by Using Immobilised Rhizopus oryzae Lipase.

- ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.

- Sigma-Aldrich. This compound = 98 2051-04-9.

- Benchchem. Gas chromatography-mass spectrometry (GC-MS) analysis of thiol compounds.

- ResearchGate. Dimethyl disulfide derivatives of long chain alkenes, alkadienes and alkatrienes for gas chromatography/mass spectrometry. Anal. Chem. 61, 1564-1571.

- PubMed. Characterization of disulfide bonds by planned digestion and tandem mass spectrometry.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubMed.

- PubMed. Characterization of disulfide bonds by planned digestion and tandem mass spectrometry.

- Organic Chemistry Portal. Disulfide synthesis by S-S coupling.

- Cayman Chemical.

- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- ResearchGate. FTIR spectra of ( a ) full spectrum, ( b ) range of 1750–1250 cm − 1 : (1) chitosan.

- ResearchGate. The magnified FTIR spectra frequency region of 1750–1700 cm⁻¹ (a) and....

- ResearchGate. 1 FTIR FTIR was used to analyze the chemical features of the PDMS. Figure. S1d showed the absorption spectra for PDMS-0, PDMS-O2.

Sources

- 1. This compound = 98 2051-04-9 [sigmaaldrich.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. AMT - Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy [amt.copernicus.org]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US6051740A - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]

- 7. US2927137A - Process for oxidation of mercaptans to disulfides - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. FTIR [terpconnect.umd.edu]

Natural occurrence of Diisoamyl disulfide in plants

An In-Depth Technical Guide to the Natural Occurrence of Aliphatic Disulfides in Plants, with a Focus on Diisoamyl Disulfide and its Analogs

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of aliphatic disulfides in the plant kingdom. While direct literature on this compound is limited, this document uses the extensively studied diallyl disulfide from Allium species as a primary model to elucidate the broader principles applicable to this class of volatile sulfur compounds. We delve into the biosynthetic pathways, present detailed protocols for extraction and quantification, and discuss the significant biological activities that make these compounds a focal point for researchers in phytochemistry, pharmacology, and drug development.

Introduction: The Chemistry and Significance of Plant-Derived Disulfides

Aliphatic disulfides are a class of organosulfur compounds characterized by a sulfur-sulfur bond (R-S-S-R'), where R and R' are alkyl or alkenyl groups. These molecules are often volatile and are major contributors to the characteristic pungent and savory aromas of many plants, most notably those in the onion family (Allium)[1][2]. This compound, with the chemical structure CC(C)CCSSCCC(C)C, is one such compound, noted for its strong, garlic- or onion-like odor[3][4].

While synthetically used in the flavor and fragrance industry, the natural occurrence of this compound is not widely documented, with its presence noted in Petiveria alliaceae. However, its structural analogs, such as diallyl disulfide (DADS) from garlic (Allium sativum) and various sec-butyl propenyl disulfides from Ferula species, are abundant and have been the subject of extensive scientific investigation[1][5][6]. These compounds serve as crucial defense mechanisms for the plant and possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[2][7][8]. This guide will use the well-researched pathways and activities of these analogous compounds to provide a robust framework for understanding the potential role and analysis of this compound in plants.

Natural Distribution in the Plant Kingdom

The production of volatile disulfides is a known characteristic of several plant families. The genus Allium is the most famous, producing a variety of allyl and propyl disulfides. The genus Ferula is also rich in sulfur-containing compounds, contributing to the unique aroma of plants like asafoetida[5][9][10].

| Compound Name | Plant Species | Family | Plant Part | Reference |

| This compound | Petiveria alliaceae | Phytolaccaceae | Not Specified | |

| Diallyl Disulfide | Allium sativum (Garlic) | Amaryllidaceae | Bulb, Leaves | [1][2] |

| Diallyl Trisulfide | Allium sativum (Garlic) | Amaryllidaceae | Bulb | [1] |

| (Z/E)-sec-Butyl Propenyl Disulfide | Ferula latisecta | Apiaceae | Leaves | [6] |

| (Z/E)-Propenyl sec-Butyl Disulfide | Ferula tadshikorum | Apiaceae | Underground Parts | [10] |

| (E)-sec-Butyl Propenyl Disulfide | Ferula sinkiangensis | Apiaceae | Not Specified | [5] |

Biosynthesis of Aliphatic Disulfides in Allium Species

The formation of aliphatic disulfides in plants is an elegant enzymatic process triggered by tissue damage. The pathway in garlic (Allium sativum) is the most well-characterized and serves as an excellent model.

Causality of the Pathway: The process is a defense mechanism. The stable, odorless precursor, alliin (S-allyl-L-cysteine sulfoxide), is stored in the cytoplasm, while the enzyme alliinase is sequestered in the vacuole[11]. When the plant's cells are ruptured by cutting, crushing, or pest attack, the enzyme and substrate mix, initiating a rapid cascade that produces reactive, pungent compounds like allicin, which then transform into various disulfides[11][12].

-

Enzymatic Cleavage: Alliinase cleaves alliin into allyl sulfenic acid and dehydroalanine.

-

Condensation: Two molecules of the highly reactive allyl sulfenic acid spontaneously condense to form allicin (diallyl thiosulfinate).

-

Transformation: Allicin is unstable and quickly degrades into a variety of more stable organosulfur compounds, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and ajoene[11][12]. The specific products formed depend on environmental conditions such as temperature and the solvent present.

Sources

- 1. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 2. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound = 98 2051-04-9 [sigmaaldrich.com]

- 4. CAS 2051-04-9: Diisoamyldisulfide | CymitQuimica [cymitquimica.com]

- 5. Integrated volatile metabolomic and transcriptomic analysis provides insights into the regulation of odor components between two Ferula species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulphur-containing compounds in the essential oil of Ferula alliacea roots and their mass spectral fragmentation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. Allyl Dimethyl Sulfonium: A Novel Urinary Biomarker of Allium Consumption - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diisoamyl Disulfide: A Volatile Sulfur Compound

Abstract

Diisoamyl disulfide, a key member of the volatile sulfur compound (VSC) family, is characterized by its potent, distinctive aroma and the reactive disulfide bond at its core. While extensively utilized in the flavor and fragrance industries for its sweet, onion-like sensory profile, its potential in broader scientific and pharmaceutical applications is an area of growing interest.[1][2] This guide provides a comprehensive technical overview of this compound, beginning with its fundamental physicochemical properties and natural context. We delve into robust methodologies for its chemical synthesis and purification, offering detailed, self-validating experimental protocols. Furthermore, this document outlines state-of-the-art analytical techniques for the detection and quantification of this compound, with a focus on gas chromatography-mass spectrometry (GC-MS). A significant portion of this guide is dedicated to exploring its biological activity, drawing mechanistic insights from well-studied analogous compounds like diallyl disulfide (DADS) to postulate its potential as an antioxidant, antimicrobial agent, and modulator of cellular redox pathways. This exploration is grounded in the principle of thiol-disulfide exchange, a critical reaction pathway for many biologically active organosulfur compounds.

The Landscape of Volatile Sulfur Compounds (VSCs)

Volatile sulfur compounds are a class of organic molecules containing sulfur that are characterized by their low boiling points and, typically, very strong and distinct odors.[3] They are ubiquitous in nature, contributing to the characteristic aromas of garlic, onions, durian, and cruciferous vegetables.[4] In the context of food science, VSCs are pivotal in defining the flavor profiles of fermented products like wine and cheese.[5]

Beyond sensory science, the biological significance of VSCs is a major field of research. Many sulfur-containing compounds derived from natural sources exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6][7] This bioactivity has positioned them as interesting scaffolds in drug discovery and development.[8] The disulfide bond (-S-S-), in particular, is a key functional group that can interact with biological systems, primarily through thiol-disulfide exchange reactions with cysteine residues in proteins.[9][10]

This compound: A Detailed Profile

This compound, also known as bis(3-methylbutyl) disulfide, is a symmetrical disulfide bearing two isoamyl groups.[1] Its identity is rooted in this simple, yet functionally significant, structure.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong, sweet, onion-like odor.[1][11][12] It is practically insoluble in water but soluble in organic solvents such as ethanol.[1][11][12] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2051-04-9 | [1][13][14] |

| Molecular Formula | C₁₀H₂₂S₂ | [1][11][13] |

| Molecular Weight | 206.41 g/mol | [13][14][15] |

| Appearance | Colorless to pale yellow liquid | [1][2][11] |

| Odor | Sweet, onion-like, savory | [2][12][13] |

| Boiling Point | ~247-248 °C | [11][13][15] |

| Density | ~0.912 - 0.922 g/cm³ at 20°C | [2][11][12] |

| Refractive Index | ~1.481 - 1.491 at 20°C | [2][11][12] |

| Solubility | Insoluble in water; Soluble in alcohol | [11][12] |

| LogP | ~4.3 - 5.66 | [11][12][13] |

Natural Occurrence

While many simple disulfides are well-known components of plants in the Allium genus (like garlic and onion), this compound is less commonly reported in food sources.[4] It has, however, been identified as a volatile compound in the defensive spray of the striped skunk (Mephitis mephitis), highlighting its role as a potent semiochemical in nature.[12] The biosynthesis of such compounds in nature often involves the enzymatic breakdown of larger, non-volatile sulfur-containing precursors, such as S-alk(en)yl-L-cysteine sulfoxides.

Synthesis and Purification

The synthesis of symmetrical disulfides like this compound is a fundamental process in organic chemistry, most commonly achieved through the oxidation of the corresponding thiol. This approach offers high yields and purity.

Synthetic Rationale

The conversion of thiols (R-SH) to disulfides (R-S-S-R) is an oxidative coupling reaction. A variety of oxidizing agents can be employed, but a common and effective method involves the use of an iodine (I₂) solution. The rationale for this choice is that iodine is a mild oxidizing agent that selectively reacts with thiols without causing over-oxidation to sulfonic acids, which can be a problem with stronger oxidants. The reaction proceeds via a sulfenyl iodide intermediate (R-SI), which then reacts with another thiol molecule to yield the disulfide and hydrogen iodide. The use of a base, such as sodium hydroxide, is critical to deprotonate the thiol to the more nucleophilic thiolate (R-S⁻), which accelerates the reaction.

Protocol: Synthesis of this compound via Oxidation of Isoamyl Mercaptan

This protocol describes a self-validating system where reaction completion can be monitored by the disappearance of the iodine color and confirmed with analytical techniques.

-

Materials:

-

Isoamyl mercaptan (3-methyl-1-butanethiol)

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hexane

-

Saturated sodium thiosulfate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

-

-

Procedure:

-

Preparation: In a round-bottom flask, dissolve a known quantity of isoamyl mercaptan (e.g., 10 mmol) in methanol. Add an equimolar amount of sodium hydroxide (10 mmol) dissolved in a minimal amount of water and stir until a clear solution of the sodium thiolate is formed.

-

Oxidation: Prepare a solution of iodine (5 mmol, 0.5 equivalents) in methanol. Add this iodine solution dropwise to the stirring thiolate solution at room temperature. The deep brown color of the iodine should disappear upon addition as it is consumed. Continue addition until a faint, persistent yellow-brown color remains, indicating a slight excess of iodine and complete consumption of the thiol.

-

Quenching: Add saturated sodium thiosulfate solution dropwise until the mixture becomes colorless. This step quenches any unreacted iodine.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of water and extract the product with hexane (3 x 50 mL). The choice of hexane is based on the high solubility of the non-polar disulfide product and its immiscibility with the aqueous methanol phase.

-

Washing: Combine the organic extracts and wash with water, followed by brine to aid in the removal of residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with hexane, to yield the pure this compound.

-

Analytical Methodologies

The volatile and semi-volatile nature of this compound makes it an ideal candidate for analysis by gas chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification or a sulfur-specific detector for enhanced selectivity.

Rationale for GC-MS

Gas chromatography is the premier technique for separating volatile organic compounds. A sample is vaporized and carried by an inert gas through a long, thin column. Compounds separate based on their boiling points and interactions with the column's stationary phase. For a non-polar analyte like this compound, a non-polar stationary phase (e.g., DB-5ms) is chosen to ensure separation primarily by boiling point. Mass spectrometry provides powerful identification by fragmenting the eluted compounds into a predictable pattern (mass spectrum) that serves as a molecular fingerprint.

Protocol: Quantification by Headspace Solid-Phase Microextraction (SPME) GC-MS

-

Sample Preparation (Headspace SPME):

-

Place a known quantity of the sample (e.g., 1 g of a food matrix or biological fluid) into a 20 mL headspace vial.

-

Add a saturated salt solution to increase the volatility of the analyte.

-

Seal the vial and place it in a heated autosampler (e.g., at 60°C).

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a set time (e.g., 30 minutes) to allow volatile compounds to adsorb onto the fiber.

-

-

GC-MS Instrumentation and Conditions:

-

Injection: The SPME fiber is automatically inserted into the hot GC inlet (e.g., 250°C) where the adsorbed analytes are thermally desorbed onto the column.

-

GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. This temperature program allows for the separation of a wide range of volatile compounds.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Key fragments for disulfides often include the thiol fragment (R-S⁺) and alkyl fragments.

-

Quantify the compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

-

Biological Activity and Potential Applications

While direct experimental data on the biological activity of this compound is limited, its structural similarity to well-researched organosulfur compounds, such as diallyl disulfide (DADS) from garlic, allows for informed hypotheses regarding its potential effects.[16] The central feature governing this activity is the disulfide bond.

Mechanism: Thiol-Disulfide Exchange

The disulfide bond is susceptible to nucleophilic attack by thiolate anions (R-S⁻), which are abundantly available in biological systems in the form of cysteine residues in proteins and glutathione (GSH).[9] This thiol-disulfide exchange can lead to the formation of mixed disulfides, altering protein structure and function. This mechanism is believed to be the basis for many of the biological effects of compounds like DADS, including its antioxidant and anticancer activities.[6][7]

Potential Biological Effects and Applications

-

Antioxidant Activity: By reacting with cellular thiols like glutathione, this compound can modulate the cellular redox state. While this can induce mild oxidative stress, it often triggers an adaptive response, leading to the upregulation of endogenous antioxidant enzymes.[9]

-

Antimicrobial Properties: Organosulfur compounds are known for their antimicrobial effects.[6] The disruption of essential proteins in bacteria and fungi via thiol-disulfide exchange can inhibit their growth and viability. Unsymmetrical disulfides have demonstrated significant antibacterial and antifungal activity.[9][17]

-

Flavor and Fragrance: This is the most established application. This compound is used as a flavoring agent in a variety of savory food products to impart or enhance onion and garlic notes.[2][12][14][15]

-

Drug Development: The reactive disulfide bond makes it a potential candidate for targeted drug delivery systems that release a therapeutic agent under the reducing conditions found inside cells. It can also be considered a thiol precursor in certain redox-sensitive systems.[18]

Safety and Handling

This compound is classified as a combustible liquid and an irritant.[19][20] It is irritating to the eyes, respiratory system, and skin.[2][20]

-

Handling: Always handle in a well-ventilated area or under a chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[21][22] Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[19][21]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[20][21] For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.[21] Seek medical attention if irritation persists.

Conclusion and Future Perspectives

This compound is more than just a flavor ingredient; it is a volatile sulfur compound with a reactive functional core that warrants further scientific investigation. While its role in sensory science is well-established, its potential in pharmacology and materials science remains largely unexplored. Future research should focus on directly assessing its biological activities, such as its antimicrobial spectrum and its effects on cellular redox signaling pathways. A deeper understanding of its mechanism of action, guided by the principles of thiol-disulfide exchange, could unlock new applications in drug development and biotechnology. The robust synthetic and analytical methods detailed in this guide provide the necessary foundation for researchers to pursue these exciting avenues.

References

- This compound | C10H22S2 | CID 74915. PubChem - NIH. [Link]

- This compound 3-methyl-1-(3-methylbutyldisulfanyl)butane. The Good Scents Company. [Link]

- This compound-25ml. Liquid chromatography–mass spectrometry (LC–MS). [Link]

- Learn About Volatile Sulphur Compounds (VSCs) in Weed. RQS Blog. [Link]

- Diallyl disulfide. Wikipedia. [Link]

- Identification of a New Family of Prenylated Volatile Sulfur Compounds in Cannabis Revealed by Comprehensive Two-Dimensional Gas Chrom

- Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound.

- Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. [Link]

- (PDF) volatile sulfur compounds.

- New Insights into the Origin of Volatile Sulfur Compounds during Wine Fermentation and Their Evolution during Aging. MDPI. [Link]

- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. [Link]

- Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides.

- Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound.

- Dimethyl Disulfide | C2H6S2 | CID 12232. PubChem - NIH. [Link]

- Quantification of Thiols and Disulfides. PMC - PubMed Central. [Link]

- An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations.

- Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]

- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

- (3S,4R)-3-HYDROXY-2-OXO-4-NONYL-AZETIDINE-1-SULFONIC ACID, S-PHENYL ESTER. Organic Syntheses Procedure. [Link]

Sources

- 1. CAS 2051-04-9: Diisoamyldisulfide | CymitQuimica [cymitquimica.com]

- 2. This compound, 2051-04-9 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. This compound | C10H22S2 | CID 74915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 2051-04-9 [chemicalbook.com]

- 14. This compound = 98 2051-04-9 [sigmaaldrich.com]

- 15. This compound CAS#: 2051-04-9 [amp.chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound-25ml | Liquid chromatography–mass spectrometry (LC–MS) [lcms.com]

- 19. This compound | 2051-04-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 20. This compound - Safety Data Sheet [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Enduring Significance of the Disulfide Bond

An In-Depth Technical Guide to the Synthesis of Symmetrical Alkyl Disulfides

The disulfide linkage (R-S-S-R') is a fundamental functional group in chemistry and biology. In nature, it is the covalent linchpin that stabilizes the three-dimensional structures of countless proteins and peptides, from insulin to antibodies.[1][2] Beyond their structural role, disulfide bonds are active participants in redox signaling and defense mechanisms against oxidative stress.[1] For researchers in medicinal chemistry and drug development, the disulfide motif is a powerful tool. It is incorporated into novel therapeutics as a pharmacophore, used in drug delivery systems, and serves as a reversible linker for antibody-drug conjugates.[3]

Given their prevalence and utility, the efficient and selective synthesis of symmetrical disulfides (where both alkyl groups are identical) is a critical capability in the modern laboratory. While numerous methods exist, they are not all created equal. The choice of synthetic pathway is a strategic decision dictated by factors such as the nature of the starting material, desired scale, functional group tolerance, and even the laboratory's tolerance for malodorous reagents.

This guide provides an in-depth exploration of the core synthetic pathways for preparing symmetrical alkyl disulfides. From the classic oxidation of thiols to innovative methods that circumvent their use, we will examine the underlying mechanisms, provide field-proven protocols, and offer the critical insights needed to select and execute the optimal strategy for your research objectives.

Pathway 1: The Oxidative Coupling of Thiols

The most direct and widely practiced route to symmetrical disulfides is the oxidation of their corresponding thiols (R-SH). This transformation involves the formation of a sulfur-sulfur bond between two thiol molecules with the concomitant loss of two protons and two electrons.

2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻

The elegance of this approach lies in its atom economy. However, the primary challenge is controlling the oxidation. Thiols are susceptible to over-oxidation, which can proceed to form sulfinic and sulfonic acids.[4][5] Therefore, the selection of a mild and selective oxidizing system is paramount to achieving high yields of the desired disulfide.

Mechanism Overview

Thiol oxidation can proceed through various mechanisms depending on the oxidant. A common pathway involves the deprotonation of the thiol to a more nucleophilic thiolate anion (RS⁻). This anion can then react with an electrophilic species generated from the oxidant. For instance, with halogen-based oxidants like iodine (I₂), the thiolate attacks the iodine molecule. The resulting sulfenyl iodide (R-S-I) intermediate is highly reactive and is immediately attacked by a second thiolate anion in an Sₙ2-type reaction to form the disulfide and release an iodide ion.[5]

Method 1.1: Halogen-Mediated Oxidation (Iodine)

Iodine is a classic, effective, and stoichiometric oxidant for converting thiols to disulfides. The reaction is typically fast and clean.

Experimental Protocol: Synthesis of Dibenzyl Disulfide

-

Dissolution: In a 100 mL round-bottom flask, dissolve benzyl mercaptan (2.0 mmol, 248 mg) in 20 mL of methanol.

-

Base Addition: Add a solution of sodium hydroxide (2.0 mmol, 80 mg) in 5 mL of water to the flask with stirring. The base facilitates the formation of the thiolate anion.

-

Oxidation: While stirring at room temperature, add a solution of iodine (1.0 mmol, 254 mg) in 10 mL of methanol dropwise. The characteristic dark color of iodine should disappear upon addition.

-

Reaction Monitoring: Continue stirring for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with a 5% sodium thiosulfate solution to remove any residual iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude disulfide. The product can be further purified by recrystallization or column chromatography.

Method 1.2: Hydrogen Peroxide with Iodide Catalyst

For a greener and more atom-economical approach, hydrogen peroxide (H₂O₂) can be used as the terminal oxidant.[6][7] The reaction is catalyzed by a small amount of an iodide source (e.g., NaI or KI). This system avoids the use of stoichiometric amounts of halogen oxidants and produces water as the only byproduct.[7][8]

Causality Behind Experimental Choices: The catalytic cycle involves the oxidation of the iodide catalyst (I⁻) by H₂O₂ to form iodine (I₂). The in situ generated iodine then oxidizes the thiol to the disulfide, regenerating the iodide catalyst in the process.[6] This catalytic turnover makes the process highly efficient and environmentally benign.[6][8]

Experimental Protocol: Catalytic Synthesis of Didodecyl Disulfide

-

Setup: To a 50 mL flask, add dodecanethiol (2.0 mmol, 404 mg), ethyl acetate (10 mL), and sodium iodide (0.1 mmol, 15 mg).

-

Oxidant Addition: Add 30% aqueous hydrogen peroxide (2.2 mmol, 0.25 mL) to the stirred mixture at room temperature.

-

Reaction: Stir the reaction vigorously for 1-2 hours. Monitor the disappearance of the thiol by TLC.

-

Workup: Upon completion, add 20 mL of water. Separate the organic layer, and wash it sequentially with 10% aqueous sodium sulfite solution and brine.

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the pure didodecyl disulfide.

Method 1.3: Aerobic Oxidation with Catalysts

Utilizing molecular oxygen from the air as the ultimate oxidant is the most sustainable approach. These reactions, however, are often slow and require a catalyst to proceed efficiently.[9] Cobalt(II) Salen complexes are effective catalysts that mimic the function of monooxygenase enzymes, binding oxygen and facilitating the oxidation of thiols under mild conditions.[4]

Experimental Protocol: Co(Salen)-Catalyzed Aerobic Oxidation

-

Preparation: In a flask open to the air, dissolve the desired thiol (e.g., thiophenol, 2.0 mmol, 220 mg) in 15 mL of a suitable solvent like acetonitrile or DMF.

-

Catalyst Addition: Add a catalytic amount of Co(Salen) (0.02 mmol, 6.5 mg).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be observed by a color change and monitored by TLC or GC. Reaction times can vary from a few hours to 24 hours depending on the substrate.

-

Purification: After the reaction is complete, the solvent is removed under vacuum. The residue is then purified by column chromatography on silica gel to separate the disulfide product from the catalyst.[4]

Pathway 2: Synthesis from Alkyl Halides

A significant drawback of the thiol oxidation pathway is the use of thiols themselves, which are notoriously foul-smelling and volatile.[10] Synthesizing disulfides directly from odorless and readily available alkyl halides provides a more practical and pleasant laboratory experience.[3][10][11] These methods typically proceed via an in situ generated sulfur nucleophile that displaces the halide, followed by a subsequent coupling or oxidation step.

Method 2.1: The Bunte Salt Method (via Sodium Thiosulfate)

This one-pot method involves the reaction of an alkyl halide with sodium thiosulfate (Na₂S₂O₃) to form an S-alkylthiosulfate, commonly known as a Bunte salt.[12] The Bunte salt intermediate is then hydrolyzed and coupled in situ to form the symmetrical disulfide.[12][13] Using a solvent like DMSO is key, as it facilitates both the initial substitution and the subsequent oxidative coupling.[12][13]

Experimental Protocol: Synthesis from Benzyl Bromide via Bunte Salt

-

Reaction Setup: In a 100 mL flask equipped with a magnetic stirrer and condenser, combine benzyl bromide (10 mmol, 1.71 g), sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O, 12 mmol, 2.98 g), and dimethyl sulfoxide (DMSO, 40 mL).[12]

-

Heating: Heat the reaction mixture to 60–70 °C and stir for 3-5 hours.[13] The progress of the reaction can be monitored by TLC by observing the consumption of the alkyl halide.

-

Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. A precipitate of the disulfide will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The dibenzyl disulfide can be recrystallized from ethanol/water if further purification is needed.

Method 2.2: Using Sodium Sulfide and a Sulfur Source

A rapid and efficient method for converting alkyl halides to disulfides involves using a combination of sodium sulfide (Na₂S) and a sulfur source.[3][14] One variation uses elemental sulfur, often with a phase-transfer catalyst to facilitate the reaction between the aqueous sulfide/polysulfide phase and the organic alkyl halide phase.[14] Another clever approach uses carbon disulfide (CS₂) in combination with Na₂S.[3][15]

Experimental Protocol: Synthesis from 1-Bromobutane using Na₂S/CS₂

-

Reagent Preparation: In a flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 12 mmol, 2.88 g) in 10 mL of DMF. To this, add carbon disulfide (10 mmol, 0.6 mL) and stir for 5 minutes.[3]

-

Substrate Addition: Add 1-bromobutane (10 mmol, 1.37 g) to the mixture. The reaction is often exothermic and proceeds very rapidly, sometimes within minutes.[3][15]

-

Reaction Completion: Stir at room temperature for 30 minutes to ensure complete conversion.

-

Workup and Purification: Dilute the mixture with water and extract with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain dibutyl disulfide.

Comparative Summary of Synthesis Pathways

The selection of an appropriate synthetic method is a critical decision for any researcher. The table below provides a comparative overview of the primary pathways discussed in this guide.

| Pathway | Starting Material | Key Reagents | Typical Conditions | Yield Range | Advantages | Disadvantages |

| Thiol Oxidation (Iodine) | Thiol | I₂, Base | RT, 15-60 min | 85-95% | Fast, simple, reliable. | Uses stoichiometric oxidant; requires malodorous thiols. |

| Thiol Oxidation (H₂O₂/I⁻) | Thiol | H₂O₂, cat. NaI | RT, 1-3 h | 90-99% | Green (water byproduct), catalytic, high yield.[6][8] | Requires handling of H₂O₂; still uses thiols. |

| Thiol Oxidation (Aerobic) | Thiol | Air (O₂), Co(Salen) | RT, 2-24 h | 70-95% | Most sustainable (uses air), mild conditions.[4] | Can be slow, requires catalyst synthesis/purchase. |

| From Alkyl Halides (Bunte Salt) | Alkyl Halide | Na₂S₂O₃·5H₂O, DMSO | 60-70 °C, 3-5 h | 80-95% | One-pot, avoids thiols, scalable.[12][13] | Requires elevated temperature, DMSO can be difficult to remove. |

| From Alkyl Halides (Na₂S/CS₂) | Alkyl Halide | Na₂S·9H₂O, CS₂ | RT, <30 min | 90-98% | Extremely fast, high yield, avoids thiols.[3][15] | Uses toxic and flammable CS₂. |

Conclusion

The synthesis of symmetrical alkyl disulfides is a well-established field with a rich variety of methodologies available to the modern chemist. The classic oxidative coupling of thiols remains a cornerstone, offering high yields and simplicity, with modern variations like catalytic aerobic and H₂O₂-based systems providing greener alternatives. For laboratories seeking to avoid the practical challenges of working with thiols, direct conversion from alkyl halides offers robust, high-yielding, and often very rapid one-pot solutions.

By understanding the mechanisms, benefits, and limitations of each pathway, researchers, scientists, and drug development professionals can make informed decisions, optimizing their synthetic strategy to efficiently access these vital sulfur-containing molecules for their specific application.

References

- Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organoc

- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P

- A Mild and Environmentally Benign Oxid

- Disulfide synthesis by S-alkyl

- Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide.Bose Institute.

- A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen.Taylor & Francis Online.

- One-Pot Synthesis of Organic Disulfides (Disulfanes) from Alkyl Halides Using Sodium Sulfide Trihydrate and Hexachloroethane or Carbon Tetrachloride.The Pharmaceutical Society of Japan.

- A Mild and Environmentally Benign Oxidation of Thiols to Disulfides.Thieme Connect.

- Direct synthesis of disulfides from alkyl halides using thiourea and CCl4 in glycerol.SpringerLink.

- Prepar

- The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO.RSC Publishing.

- Mechanisms of thiol‐disulfide exchange reactions catalyzed by...

- Thiol–Disulfide Exchange Reactions in the Mammalian Extracellular Environment.Annual Reviews.

- Synthesis of symmetrical disulfides. Reaction conditions: thiols (0.2...

- Redox Reactions of Thiols and Disulfides.Chemistry LibreTexts.

- Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry.

- A Mild and Environmentally Benign Oxidation of Thiols to Disulfides.

- Disulfide synthesis by S-S coupling.Organic Chemistry Portal.

- Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide.

- Haloacid/Dimethyl Sulfoxide-Catalyzed Synthesis of Symmetrical Disulfides by Oxidation of Thiols.

- A facile, catalyst- and additive-free, and scalable approach to the photochemical preparation of disulfides from organosulfenyl chlorides.RSC Publishing.

- Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt.ODU Digital Commons.

- Oxidation of thiol using DEAD and its derivatives.

- Efficient synthesis of disulfides by air oxidation of thiols under sonic

- The synthesis of symmetrical disulfides by reacting organic halides with Na₂S₂O₃·5H₂O in DMSO.OUCI.

- Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO.

- Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids.The Royal Society.

- Reductive Dimerization of Organic Thiocyanates to Disulfides Mediated by Tetrathiomolybd

- Rapid and Efficient Synthesis of Symmetrical Alkyl Disulfides under Phase Transfer Conditions.

- Approaches for the synthesis of disulfides.

- Synthetic Applications of Symmetrical Disulfides and Their Synthesis from Non-thiolic Substrates.

- Sulfenyl chloride.Wikipedia.

- One-pot efficient synthesis of disulfides from alkyl halides and alkyl tosylates using thiourea and elemental sulfur without contamination by higher polysulfides.

- Novel alkylation with tetrathiotungstates and tetrathiomolybdates: facile synthesis of disulfides

- Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide.

- A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Deriv

- Generation of perthiyl radicals for the synthesis of unsymmetric disulfides.

Sources

- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Video: Preparation and Reactions of Thiols [jove.com]

- 6. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. The synthesis of symmetrical disulfides by reacting organic halides with Na 2 S 2 O 3 ·5H 2 O in DMSO - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01885D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Enigmatic Allure of Savory: A Technical Guide to Diisoamyl Disulfide in Food and Flavor Chemistry

Abstract

Diisoamyl disulfide, a sulfur-containing organic compound, holds a unique position in the palette of flavor chemists. Characterized by its distinctive sweet, onion-like, and savory aroma, it contributes significantly to the flavor profiles of a diverse range of food products. This technical guide provides an in-depth exploration of the chemical properties, natural occurrence, formation pathways, and analytical methodologies pertinent to this compound. It is intended for an audience of researchers, food scientists, and professionals in the flavor and drug development industries, offering a blend of established knowledge and field-proven insights to facilitate a comprehensive understanding of this potent flavor molecule.

Introduction: The Subtle Power of Sulfur in Flavor

The contribution of sulfur compounds to the characteristic aromas of many cherished foods is both profound and complex. From the pungent notes of garlic and onion to the savory depth of roasted meats and aged cheeses, these molecules, often present at trace levels, are pivotal in defining a product's sensory identity. This compound (CAS No. 2051-04-9), with its intriguing savory and sweet oniony profile, is a key player in this olfactory landscape.[1][2][3] While it may not be a household name, its impact on the flavor industry is significant, providing a tool to build and enhance complex savory notes. This guide will deconstruct the science behind this compound, from its molecular structure to its practical applications, providing a foundational resource for its study and utilization.

Chemical and Physical Properties: A Molecular Snapshot

A thorough understanding of a flavor compound's physicochemical properties is fundamental to its effective application and analysis. This compound is a symmetrical disulfide, and its key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 3-methyl-1-(3-methylbutyldisulfanyl)butane | [1] |

| Synonyms | Isoamyl disulfide, Bis(3-methylbutyl) disulfide | [1] |

| CAS Number | 2051-04-9 | [1] |

| Molecular Formula | C10H22S2 | [1] |

| Molecular Weight | 206.41 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Odor Profile | Sweet onion, savory, garlic-like | [1][2][4] |

| Solubility | Practically insoluble in water; soluble in ethanol | [1][2] |

| Density | 0.912–0.922 g/cm³ (at 20°C) | [1] |

| Refractive Index | 1.481–1.491 (at 20°C) | [1] |

| Boiling Point | Approximately 246-248 °C | [3] |

| FEMA Number | 4575 | [1][4] |

| JECFA Number | 1930 | [1] |

These properties dictate its behavior in food matrices, its volatility, and the analytical methods best suited for its detection and quantification. Its hydrophobicity, for instance, suggests it will associate with lipid phases in food, influencing its release and perception.

Natural Occurrence and Formation Pathways: From Precursors to Potent Aroma

While this compound is utilized as a synthetic flavoring agent, understanding its potential natural origins provides crucial context for its role in food chemistry.

Postulated Natural Occurrence

Direct evidence for the widespread natural occurrence of this compound in specific food items is limited in readily available literature. However, based on the known biochemistry of its likely precursors, its presence can be inferred in foods rich in the branched-chain amino acid leucine and sulfur compounds, particularly those that have undergone thermal processing, fermentation, or aging.[5][6]

Potential food sources include:

-

Fermented Products: Aged cheeses, beer, and fermented sausages, where microbial activity breaks down proteins and amino acids.[5][6]

-

Roasted and Cooked Meats: The high temperatures involved in roasting can initiate complex chemical reactions, including the degradation of amino acids and the formation of volatile sulfur compounds.

-

Allium Vegetables: While not definitively identified, the degradation of sulfur-containing precursors in garlic, onions, and leeks could potentially lead to the formation of a variety of disulfides, including this compound, under certain conditions.

Plausible Formation Pathways

The formation of this compound in food is not a singular event but rather the culmination of a series of biochemical and chemical reactions. The isoamyl moiety strongly points to the amino acid leucine as a primary precursor.

A plausible, multi-step formation pathway is proposed as follows:

-

Proteolysis: In many food systems, particularly those undergoing aging or fermentation, proteins are broken down into their constituent amino acids, releasing free leucine.[6]

-

Leucine Degradation: Leucine can be catabolized through several pathways, most notably the Ehrlich pathway during fermentation or Strecker degradation during thermal processing (e.g., the Maillard reaction).[2][4][7] Both pathways can yield isoamyl alcohol (3-methyl-1-butanol) and isoamyl aldehyde (3-methylbutanal).

-

Formation of Isoamyl Mercaptan: In the presence of a reactive sulfur source, such as hydrogen sulfide (H₂S) which can be generated from the degradation of sulfur-containing amino acids like cysteine and methionine, isoamyl alcohol or aldehyde can be converted to isoamyl mercaptan (3-methyl-1-butanethiol).

-

Oxidative Coupling: The final step is the oxidation of two molecules of isoamyl mercaptan to form the symmetrical disulfide, This compound .[8] This can be an enzyme-mediated or a purely chemical oxidation.

The following diagram illustrates this proposed formation pathway:

Caption: Plausible formation pathway of this compound from protein precursors.

Role in Flavor Profile and Applications

This compound is valued for its ability to impart a persistent, savory, and sweet onion-like character. Its flavor profile makes it suitable for a variety of food applications, although specific usage levels are often proprietary.

Flavor Contribution:

-

Savory Foundation: It provides a foundational savory note, enhancing the overall umami and richness of a product.

-

Onion/Garlic Nuances: It can be used to introduce or boost cooked onion and garlic notes without the harshness of some other sulfur compounds.

-

Complexity and Depth: In complex flavor systems, it can add a layer of complexity and depth, contributing to a more well-rounded and authentic taste experience.

Potential Applications:

-

Processed Meats: Sausages, burgers, and other processed meat products to enhance their savory, cooked meat character.

-

Savory Snacks: Chips, crackers, and extruded snacks to provide a roasted, savory note.

-

Soups, Sauces, and Gravies: To build a rich, savory base and add a cooked allium character.

-

Cheese Analogs and Flavored Cheeses: To mimic or enhance the savory notes found in aged cheeses.

Analytical Methodologies: Detection and Quantification

The accurate analysis of volatile sulfur compounds like this compound in complex food matrices presents a significant challenge due to their low concentrations and potential for volatility and reactivity. A robust analytical workflow is essential for both quality control and research purposes.

Experimental Protocol: Quantification of this compound in a Food Matrix by SPME-GC-MS

This protocol outlines a standard method for the analysis of this compound.

Objective: To extract, identify, and quantify this compound from a food sample.

Materials:

-

Food sample (e.g., aged cheese, processed meat)

-

This compound standard (high purity)

-